molecular formula C12H21N3S B13526122 (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

(4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

Katalognummer: B13526122
Molekulargewicht: 239.38 g/mol
InChI-Schlüssel: AEEQRUVKWMIWGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a complex organic compound that features a thiazole ring and a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-aminothiazole with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, 2-aminothiazole, and thiazole-4-carboxylic acid share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperidine, 2,3-dimethylpiperidine, and N-methylpiperidine share the piperidine moiety.

Uniqueness

What sets (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine apart is the combination of the thiazole ring and the piperidine moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H21N3S

Molekulargewicht

239.38 g/mol

IUPAC-Name

[4-[(2,3-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C12H21N3S/c1-9-4-3-5-15(10(9)2)7-11-8-16-12(6-13)14-11/h8-10H,3-7,13H2,1-2H3

InChI-Schlüssel

AEEQRUVKWMIWGF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1C)CC2=CSC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.